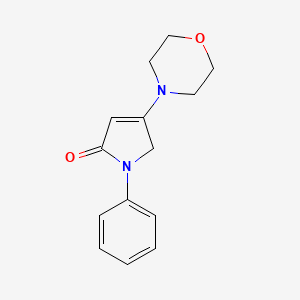

4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRIPTJCOYTZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Morpholino 1 Phenyl 1h Pyrrol 2 5h One and Analogues

De Novo Synthesis Approaches to Pyrrolone Ring Formation

The foundational step in producing these compounds is the formation of the pyrrolone ring. Several chemical reactions are employed for this purpose, each offering distinct advantages in terms of efficiency and the types of substituents that can be incorporated.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient methods for synthesizing complex molecules like pyrrole (B145914) derivatives in a single step from three or more starting materials. bohrium.comorientjchem.org This approach is valued for its atom economy and operational simplicity. orientjchem.org For instance, a one-pot, three-component reaction can be used to produce polysubstituted pyrroles. orientjchem.org A specific example involves the reaction of an amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water, which proceeds without a catalyst. orientjchem.org Another MCR strategy for creating highly substituted pyrroles involves the use of thiazolium salts as catalysts. bohrium.com The Hantzsch pyrrole synthesis is a classic three-component reaction that combines primary amines, β-dicarbonyl compounds, and α-haloketones or aldehydes. nih.gov

| Reaction Name | Components | Key Features | Reference |

|---|---|---|---|

| Catalyst-Free MCR | Primary amine, alkyl propiolate, diethyl oxalate | Conducted in water, environmentally friendly | orientjchem.org |

| Thiazolium-Catalyzed MCR | (Hetero)aryl-, alkenyl-, or alkyl-substituted acid chlorides, N-Boc-protected propargylamine | One-pot conversion to 2-substituted N-Boc-4-iodopyrroles | bohrium.com |

| Hantzsch Pyrrole Synthesis | Primary amines, β-dicarbonyl compounds, α-haloketones/aldehydes | A well-established method for pyrrole synthesis | nih.gov |

Cyclization Reactions, including Intramolecular Michael Cyclization

Cyclization reactions are fundamental to forming the pyrrolone ring. The intramolecular Michael reaction, a type of conjugate addition, is a key strategy where a nucleophile and an acceptor within the same molecule react to form a ring. organicreactions.org This method is particularly useful for creating both carbocyclic and heterocyclic structures. organicreactions.org Aza-Michael addition-cyclization cascade reactions are also employed, where the initial addition of an amine is followed by an intramolecular cyclization to form a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org This cascade is often autocatalyzed. frontiersin.org One-pot syntheses of substituted Δ1-pyrrolines have been developed using a Michael addition of nitroalkanes to chalcones, followed by a reductive cyclization. researchgate.net

Condensation Reactions (e.g., Knoevenagel condensation)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl group (aldehyde or ketone) with an active hydrogen compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction typically proceeds through a nucleophilic addition followed by dehydration, often yielding an α,β-unsaturated ketone. wikipedia.org The Knoevenagel condensation is a key step in the biosynthesis of some natural products, leading to the formation of a pyrrolone core. nih.gov For example, the reaction between pyrrole-2-carboxyaldehydes and 3-cyanoacetylindoles can be achieved in water with L-proline as a catalyst. researchgate.net The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, as it often results in decarboxylation. wikipedia.orgorganic-chemistry.org

Modified Strecker Reaction Pathways

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org Modified versions of this reaction are used to construct substituted 4-amino-1H-pyrrol-2(5H)-ones. acs.orgnih.gov The process can start with the transformation of ketones into α-amino nitriles through a modified Strecker reaction. acs.orgnih.gov These α-amino nitrile precursors are then reacted with an acyl halide to form amides. acs.orgnih.gov A subsequent treatment of these amides with ethanolic potassium hydroxide (B78521) leads to the formation of the highly substituted 4-amino-1H-pyrrol-2(5H)-one derivatives. acs.orgnih.gov This pathway allows for the synthesis of a variety of pyrrolone structures. acs.orgnih.gov

Functionalization and Derivatization of Pyrrolone Cores

Once the pyrrolone ring is formed, further modifications can be made to introduce different functional groups, such as the morpholine (B109124) moiety.

Mannich Base Formation with Pyrrolone Scaffolds

The Mannich reaction is a cornerstone of organic synthesis, creating β-amino-carbonyl compounds, referred to as Mannich bases. This reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. In the context of pyrrolone scaffolds, the acidic proton at the C-3 position of the 1-phenyl-1H-pyrrol-2(5H)-one ring is susceptible to this transformation.

The general mechanism involves the formation of an Eschenmoser-like salt (iminium salt) from the reaction of the amine (e.g., morpholine) and formaldehyde. The electron-rich pyrrolone ring then acts as a nucleophile, attacking the iminium ion to form a C-C bond at the C-3 position, yielding the desired aminomethyl-substituted pyrrolone. This method provides a direct route to introducing an aminomethyl group, which is a key structural feature of many biologically active compounds. nih.gov The versatility of this reaction allows for the synthesis of a wide array of analogues by simply varying the amine component. researchgate.net For instance, employing different secondary amines can lead to a diverse library of 4-aminoalkyl-pyrrolone derivatives.

Table 1: Examples of Mannich Base Formation with Pyrrole Derivatives

| Substrate | Amine | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole | Various secondary amines | Formaldehyde | Mono- and di-substituted Mannich bases | researchgate.net, nih.gov |

| Pyrrolo[3,4-c]pyrrole | Various secondary amines | Formaldehyde | N-Mannich bases | nih.gov |

| 1-Arylpyrroles | 1-Arylpiperazines | Formaldehyde | Antimycobacterial pyrrole Mannich bases | nih.gov |

Vilsmeier-Haack Formylation of Pyrrolone Derivatives

The Vilsmeier-Haack reaction is a powerful method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. rsc.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This forms a chloroiminium ion (Vilsmeier reagent), which is the active electrophile.

When applied to pyrrolone derivatives, the electron-rich nature of the pyrrole ring facilitates electrophilic substitution. The regioselectivity of the formylation is influenced by the substituents on the pyrrolone ring. For 1-substituted pyrroles, formylation typically occurs at the C-2 or C-5 positions. However, in the 1-phenyl-1H-pyrrol-2(5H)-one system, the C-5 position is part of a carbonyl group, directing the formylation to other available positions, most likely the C-3 or C-4 position, depending on the electronic effects of the N-phenyl group. The resulting formyl-pyrrolone is a versatile intermediate that can be further modified to create a range of analogues. For example, the aldehyde functionality can undergo reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Studies on the formylation of various pyrrole carboxylates have demonstrated that the choice of reagent and conditions can precisely control the position of the incoming formyl group, yielding either 4-formyl or 5-formyl derivatives in high yields. acs.org Microwave acceleration has also been successfully applied to the Vilsmeier-Haack formylation of pyrroles, significantly reducing reaction times while providing good to excellent yields of the formylated products. rsc.org

Table 2: Vilsmeier-Haack Reaction Conditions for Pyrrole Derivatives

| Pyrrole Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Electron-rich arenes | DMF, POCl₃ | Standard | Formylated arene | organic-chemistry.org |

| N-substituted pyrroles | Sterically crowded formamides | Standard | N-substituted pyrrole-3-carbaldehydes | researchgate.net |

| 1H-pyrrole-2-carboxylates | Crystalline Vilsmeier reagent | Standard | 4-formyl and 5-formyl derivatives | acs.org |

| Substituted pyrrole ring | Microwave accelerated V.H. reagent | 100 °C, Microwave, 14 min | Pyrrole carbaldehyde derivatives | rsc.org |

Thiol-Ene Click Chemistry for Pyrrolone Modification

Thiol-ene click chemistry refers to the reaction between a thiol (R-SH) and an alkene (an "ene"), which proceeds via a radical-mediated or nucleophile-initiated mechanism to form a stable thioether linkage. wikipedia.orgmdpi.com This reaction is characterized by high efficiency, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups, making it an ideal tool for molecular modification. wikipedia.orgmagtech.com.cn

For the modification of pyrrolone scaffolds, this strategy requires the presence of an alkene functionality on the pyrrolone ring or on a substituent attached to it. For instance, if an allyl or vinyl group is introduced at the N-1 or C-3 position of the pyrrolone, it can readily undergo a thiol-ene reaction. The reaction is typically initiated by UV light or a radical initiator, which generates a thiyl radical from the thiol. This radical then adds across the double bond of the alkene on the pyrrolone, followed by a chain-transfer step to yield the final thioether product and regenerate a thiyl radical. wikipedia.org This methodology allows for the covalent attachment of a wide variety of molecules (peptides, polymers, small molecules) to the pyrrolone core, provided they possess a thiol group. This opens up possibilities for creating complex conjugates and materials. researchgate.netpsu.edu

Table 3: Characteristics of Thiol-Ene Click Chemistry

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Addition of a thiol to an alkene. | wikipedia.org |

| Mechanism | Can be radical-mediated (photo- or thermal initiation) or nucleophile-initiated (Michael addition). | wikipedia.org |

| Key Advantages | High yield, high selectivity, rapid rates, mild conditions, functional group tolerance. | magtech.com.cn |

| Product | Stable thioether linkage (anti-Markovnikov addition for radical mechanism). | wikipedia.org |

| Applications | Polymer synthesis, surface modification, dendrimer synthesis, bioconjugation. | magtech.com.cn, mdpi.com |

Advanced Synthetic Protocols

To enhance efficiency and yield, advanced synthetic protocols such as one-pot procedures and microwave-assisted synthesis have been developed for the construction of pyrrolone derivatives.

One-Pot Synthetic Procedures

Another efficient one-pot method involves the reaction of an acetophenone (B1666503) with N,N-dimethylformamide-dimethylacetal (DMFDMA) and a secondary amine (such as morpholine) to generate β-enaminones, which are key precursors for many heterocyclic systems. mdpi.com Further elaboration of these intermediates can lead to the pyrrolone ring structure. These one-pot strategies are highly valuable for rapidly generating libraries of analogues for chemical and biological screening. researchgate.netresearchgate.net

Table 4: Examples of One-Pot Syntheses for Pyrrole and Related Scaffolds

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| Imines, KCN/NH₄Cl, Acyl Halide, KOH | Fully substituted 4-aminopyrrolones | Accesses 4-aminopyrrolones from simple starting materials. | nih.gov |

| p-Chloroacetophenone, DMFDMA, Secondary Amine | β-Enaminones | No separation of intermediate, no column purification, quantitative yield. | mdpi.com |

| Aldehydes, N-alkyl maleimide | Pyrrolo[3,4-c]pyrrole-1,3-diones | Ag(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation. | chemistryviews.org |

| Triketo ester, Hydrazine hydrate | 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one | Direct hydrazinolysis in ethanol. | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. pensoft.net This technology has been successfully applied to the synthesis of various pyrrole and pyrrolone derivatives. nih.govmdpi.com

For example, the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce substituted 1H-pyrrol-3-yl-ethanones has been shown to proceed efficiently under microwave irradiation, with yields ranging from 55-86%. mdpi.comresearchgate.net The synthesis of pyrrole-based chalcones has also been improved using microwave irradiation, offering a green and high-yielding alternative to conventional methods. tsijournals.com The application of microwave heating to the key steps in the synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, such as the initial ring formation or subsequent functionalization reactions, can significantly enhance the efficiency and scalability of the process. nih.gov

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of MAOS | Reference |

|---|---|---|---|---|

| Clauson-Kaas pyrrole synthesis | Longer reaction time, lower yield. | Faster reaction time, higher yield, solvent-free possible. | Efficiency, Greener process | pensoft.net |

| Hantzsch-type synthesis | Longer reaction time. | Drastically reduced time, solventless conditions. | Speed, Environmentally friendly | pensoft.net |

| Intramolecular cyclocondensation | Slower reaction rates. | High yields (55-86%) in shorter times. | Higher yields, Speed | mdpi.com, researchgate.net |

| Chalcone Synthesis | Longer reaction time, lower yield. | High yielding, convenient, green method. | High yield, Speed, Eco-friendly | tsijournals.com |

Chemical Reactivity and Reaction Mechanisms of 4 Morpholino 1 Phenyl 1h Pyrrol 2 5h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolone Ring

The pyrrolone ring in 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one possesses a complex electronic nature that influences its susceptibility to substitution reactions. The 4-morpholino group, being an enamine, significantly increases the electron density of the pyrrole (B145914) ring, particularly at the C5 position. This heightened nucleophilicity makes the ring system reactive towards electrophiles.

Electrophilic Aromatic Substitution:

Due to the strong electron-donating effect of the morpholino group, the pyrrolone ring is expected to be activated towards electrophilic aromatic substitution. The substitution is most likely to occur at the C5 position, which is para to the activating morpholino group and is sterically accessible. Typical electrophilic aromatic substitution reactions could include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C5 position.

Nitration: Under carefully controlled mild conditions, nitration could potentially occur at the C5 position. However, the acidic conditions typically used for nitration might lead to side reactions or degradation of the morpholino group.

Friedel-Crafts Reactions: Acylation and alkylation reactions could be challenging due to the potential for the Lewis acid catalyst to coordinate with the carbonyl oxygen or the morpholino nitrogen, deactivating the ring. However, under specific conditions, these reactions might proceed at the C5 position.

| Reaction Type | Reagent Example | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one |

Nucleophilic Aromatic Substitution:

While the electron-rich nature of the enamine system generally disfavors nucleophilic aromatic substitution, the presence of the carbonyl group can activate the ring towards such reactions, particularly if a good leaving group is present at a suitable position. For instance, if a halogen were present at the C3 or C5 position, it could potentially be displaced by a strong nucleophile. However, without such a leaving group, direct nucleophilic attack on the pyrrolone ring is unlikely.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target several sites within the molecule, primarily the enamine double bond and the lactam carbonyl group.

Oxidation:

The enamine functionality is susceptible to oxidation. Electrochemical studies on enamines have shown that they undergo irreversible oxidation. The oxidation of the enamine in this compound could lead to the formation of an enaminium cation radical, which could then undergo further reactions. Chemical oxidation, for example with reagents like m-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of an epoxide at the double bond or other oxidative cleavage products. The morpholino group itself can also be a site of oxidation, potentially leading to N-oxide formation under specific conditions.

Reduction:

The reduction of this compound can proceed at two main locations: the enamine double bond and the lactam carbonyl group.

Reduction of the Enamine Double Bond: Catalytic hydrogenation is a common method for the reduction of the pyrrole ring. Using catalysts such as rhodium or ruthenium on carbon, the double bond of the pyrrolone ring could be selectively reduced to yield the corresponding pyrrolidin-2-one. researchgate.net The diastereoselectivity of such a reduction would be an important consideration.

Reduction of the Lactam Carbonyl: The lactam (cyclic amide) functionality is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to a methylene (B1212753) group, which would result in the formation of a substituted pyrrolidine (B122466). masterorganicchemistry.com This reduction would also likely reduce the enamine double bond. Softer reducing agents, such as sodium borohydride, are typically not strong enough to reduce amides. acs.org

| Reaction Type | Reagent Example | Expected Product |

| Catalytic Hydrogenation | H2, Rh/C | 4-Morpholino-1-phenylpyrrolidin-2-one |

| Lactam Reduction | LiAlH4 | 4-Morpholino-1-phenylpyrrolidine |

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The pyrrole ring system can, in principle, act as a diene in Diels-Alder reactions. However, the aromatic character of pyrrole makes it a relatively poor diene. The reactivity in cycloaddition reactions is highly dependent on the substituents on the pyrrole ring and the nature of the dienophile.

For this compound, the enamine double bond is part of a conjugated system. While the pyrrole ring itself is not fully aromatic in this pyrrolone structure, the conjugated system could potentially participate in cycloaddition reactions. The electron-rich nature of the enamine would favor reactions with electron-deficient dienophiles in a normal electron-demand Diels-Alder reaction.

However, there is limited specific information on the Diels-Alder reactivity of 4-aminopyrrolones. In related systems, such as 4-acyl-1H-pyrrole-2,3-diones, the pyrrole ring system can act as an oxa-diene in hetero-Diels-Alder reactions. acs.org It is conceivable that under specific conditions, this compound could undergo cycloaddition reactions, but this would likely require harsh conditions or highly reactive dienophiles.

Ring-Opening and Rearrangement Reactions

The pyrrolone ring, being a lactam, can undergo ring-opening reactions under hydrolytic conditions.

Ring-Opening:

Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be cleaved. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The product of hydrolysis would be a γ-amino acid derivative. The stability of the enamine functionality under these conditions would also need to be considered, as it could also be susceptible to hydrolysis.

Rearrangement Reactions:

While no specific rearrangement reactions for this compound are extensively documented, related heterocyclic systems are known to undergo various rearrangements. For instance, under certain conditions, ring-expansion or ring-contraction reactions could be envisioned, potentially promoted by light or heat. The specific substitution pattern of this molecule would play a crucial role in directing the course of any such rearrangement.

Spectroscopic and Structural Elucidation of 4 Morpholino 1 Phenyl 1h Pyrrol 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to one another within the 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one structure. Analysis would focus on the chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) of signals corresponding to the protons on the phenyl ring, the pyrrolone ring, and the morpholine (B109124) moiety. However, no published ¹H NMR spectra for this specific compound are currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

To complement the proton data, ¹³C NMR spectroscopy would provide critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal, revealing the total number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic). Specific data for the ¹³C NMR chemical shifts of this compound are not documented in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For a molecule with the complexity of this compound, two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would further reveal longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. Unfortunately, no 2D NMR data have been reported for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, it can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass and corresponding molecular formula for this compound have not been published.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is commonly used to identify and quantify compounds in complex mixtures and to confirm the molecular weight of synthesized products. There are no available LC-MS studies detailing the analysis of this compound.

Infrared (IR) Spectroscopy

A specific infrared spectrum for this compound, which would detail the vibrational modes of its functional groups, has not been published. In general, for similar structures, one would anticipate characteristic absorption bands corresponding to the C=O (amide) stretching of the pyrrol-2(5H)-one ring, C-N stretching vibrations, C-O-C stretching of the morpholine ring, and various C-H and C=C stretching and bending modes from the aromatic phenyl ring and the pyrrolone core. However, without experimental data, a precise data table of these absorption frequencies cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

There is no published single-crystal X-ray diffraction data for this compound. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information such as the crystal system and space group. While crystallographic data exists for other substituted pyrrolidinones and morpholine derivatives, this information is not directly transferable to the title compound. mdpi.com Therefore, a data table detailing its specific crystallographic parameters cannot be generated.

Elemental Analysis

Specific elemental analysis data for this compound, which would provide the experimentally determined percentages of carbon, hydrogen, and nitrogen, is not available in the reviewed literature. This analysis is a fundamental technique used to confirm the elemental composition and purity of a synthesized compound by comparing the experimental ("found") values to the theoretically calculated percentages. For compounds with similar structures, such data is typically presented to validate their synthesis. mdpi.comresearchgate.net In the absence of a reported synthesis and characterization of the title compound, a comparison of calculated versus found elemental percentages cannot be provided.

Theoretical and Computational Investigations of 4 Morpholino 1 Phenyl 1h Pyrrol 2 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. These methods provide a lens into the electronic characteristics that govern the structure and reactivity of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov Studies on similar heterocyclic compounds utilize DFT to determine their structural and electronic characteristics. nih.govphyschemres.org For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net From these orbital energies, global reactivity descriptors can be calculated to predict the compound's behavior in chemical reactions. mdpi.comnih.gov These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Heterocyclic Compounds

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity | χ | χ = (I + A) / 2 | Power to attract electrons |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index | ω | ω = μ² / (2η) (where μ = -(I+A)/2) | Propensity to accept electrons |

This table represents typical parameters derived from DFT calculations on organic molecules. The specific values for this compound would require dedicated computational analysis.

The concept of aromaticity is key to understanding the stability and reactivity of cyclic compounds. A classic example is pyrrole (B145914), a five-membered aromatic heterocycle. wikipedia.org Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons (4n+2 rule), with the nitrogen atom's lone pair participating in the delocalized system. nih.gov

However, the core of this compound is a pyrrol-2(5H)-one, also known as a tetramic acid analogue. This ring system is not aromatic in the traditional sense. The presence of a saturated sp³-hybridized carbon atom at the 5-position interrupts the cyclic conjugation necessary for aromaticity. Furthermore, the carbonyl group (C=O) at the 2-position influences the electronic properties of the ring. While there is some electron delocalization across the N1-C2(O)-C3=C4 system, the lack of a complete cyclic π-system means the pyrrolone core itself is non-aromatic. This structural feature significantly impacts its chemical behavior, distinguishing it from true aromatic pyrroles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time, which are critical for understanding their function and interactions.

The three-dimensional structure of this compound is characterized by several flexible components. The morpholine (B109124) ring typically adopts a stable chair conformation. The connection between the nitrogen of the morpholine ring and the C4 position of the pyrrolone core is a single bond, allowing for rotation.

A significant structural feature is the bond between the pyrrolone nitrogen (N1) and the phenyl ring. In related 1-phenylpyrrole (B1663985) derivatives, steric hindrance caused by bulky substituents on the phenyl ring and the pyrrole ring can restrict rotation around this C-N bond. researchgate.net This restricted rotation can lead to a form of stereoisomerism known as atropisomers—isomers that can be isolated due to hindered rotation. nih.gov Computational analysis can be used to calculate the energy barrier for rotation around this C-N bond. If the barrier is sufficiently high, stable atropisomers of this compound could potentially exist. researchgate.net

Computational chemistry plays a vital role in predicting and understanding reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most likely pathway for a chemical transformation. mdpi.com For this compound, this can involve predicting its reactivity towards electrophiles or nucleophiles.

The electronic structure data from DFT calculations (see 5.1.1) can identify the most nucleophilic and electrophilic sites in the molecule. For example, the oxygen of the carbonyl group and the nitrogen of the morpholine ring are potential nucleophilic centers, while the carbonyl carbon is an electrophilic center. Computational models can then simulate the approach of a reactant and calculate the activation energies for different potential reaction pathways, such as acylation, alkylation, or addition reactions. nih.gov

Molecular Docking Studies for Elucidating Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target like a protein or enzyme. researchgate.net

Studies on various pyrrole and pyrrolone derivatives have used molecular docking to explore their potential as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). bohrium.comnih.gov These studies calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the target. nih.gov The models also reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's binding pocket. nih.gov Docking simulations of this compound could identify potential biological targets and provide a rationale for its activity by visualizing its binding mode at the atomic level.

Table 2: Representative Molecular Docking Results for Pyrrole-Containing Compounds with Biological Targets

| Compound Class | Biological Target | PDB ID | Reported Binding Energy/Score | Reference |

| 4-morpholino-1H-pyrrolo[2,3-b]pyridine carboxamide | EGFR | 4HJO | -11.22 kcal/mol | bohrium.com |

| 1H-pyrrole derivative | CDK2 | - | - | nih.gov |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative | EGFR Tyrosine Kinase | 1M17 | -137.813 (MolDock Score) | nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Enoyl ACP Reductase (InhA) | 2NSD | 6.73 (Consensus Score) | researchgate.net |

This table showcases docking results for structurally related compounds to illustrate the application and type of data generated from such studies.

Research Directions and Potential Applications of 4 Morpholino 1 Phenyl 1h Pyrrol 2 5h One Derivatives

Exploration of Biological Activities (excluding clinical applications)

The amalgamation of the pyrrolidinone, phenyl, and morpholine (B109124) pharmacophores in 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one suggests a high potential for a spectrum of biological activities. The morpholine ring, in particular, is a versatile moiety known to enhance the potency and modulate the pharmacokinetic properties of various lead compounds.

Antibacterial and Antifungal Investigations of Pyrrole (B145914) Morpholine Derivatives

The urgent need for new antimicrobial agents has driven extensive research into novel heterocyclic compounds. Both pyrrole and morpholine derivatives have independently demonstrated significant antibacterial and antifungal properties. The combination of these two moieties in a single scaffold is a promising strategy for the development of new anti-infective agents.

Table 1: Examples of Antimicrobial Activity in Related Pyrrole and Morpholine Derivatives

| Compound Class | Organism(s) | Activity/MIC |

|---|---|---|

| Pyrrole Derivatives | Escherichia coli, Staphylococcus aureus | Potent to moderate activity |

| Fused Pyrrole Derivatives | Candida albicans | Antifungal activity |

Antitubercular Research within Pyrrole Derivatives

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Pyrrole morpholine derivatives have been identified as a promising class of antitubercular compounds. The structural features of these compounds suggest they may target essential pathways in Mycobacterium tuberculosis.

Furthermore, various substituted pyrrolidinone and pyrrolidine (B122466) derivatives have been synthesized and evaluated as inhibitors of InhA, an essential enzyme for the survival of M. tuberculosis. While some of these compounds were not potent InhA inhibitors, they still exhibited significant activity against M. tuberculosis growth, suggesting alternative mechanisms of action. This highlights the potential of the pyrrolidinone core, present in this compound, as a starting point for the development of novel antitubercular agents.

Enzyme Inhibition Studies (e.g., sterol 14α-demethylase, DNA gyrase, protein kinases)

The structural motifs within this compound suggest its derivatives could be investigated as inhibitors of various clinically relevant enzymes.

Sterol 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol in fungi and is a major target for azole antifungal drugs. While azoles are the most common inhibitors, the exploration of other heterocyclic scaffolds is an active area of research. The nitrogen-containing heterocyclic nature of the pyrrolidinone core, combined with the potential for diverse substitutions, makes derivatives of this compound interesting candidates for screening against CYP51.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial drugs. Several classes of heterocyclic compounds, including those with a pyrrolidine core, have been shown to inhibit DNA gyrase. For example, novel pyrrolidine-bearing quinoxaline derivatives have demonstrated inhibitory effects on DNA gyrase with IC50 values in the micromolar range.

Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. The morpholine moiety is known to interact with the target protein kinases, enhancing the potency of inhibitors. Furthermore, (R)-2-phenylpyrrolidine substituted imidazopyridazines have been identified as potent and selective pan-TRK inhibitors, highlighting the potential of the phenylpyrrolidine scaffold in kinase inhibition.

Table 2: Examples of Enzyme Inhibition by Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Pyrrolidine-bearing quinoxalines | DNA Gyrase | IC50 = 26.57 to 84.84 μM |

| (R)-2-phenylpyrrolidine substituted imidazopyridazines | Pan-TRK | Potent and selective inhibition |

Cytotoxicity and Antiproliferative Activity in Cell-Based Assays

The evaluation of cytotoxicity and antiproliferative activity is a fundamental step in the discovery of new anticancer agents. The core structure of this compound is related to compounds that have demonstrated such activities. For instance, N-pyridinyl and N-quinolinyl substituted derivatives of succinimide, which shares a five-membered ring with a dicarbonyl system similar to the pyrrolidinone precursor, have shown cytotoxicity against various cancer cell lines.

Furthermore, the introduction of a phenyl substituent on the pyrrolidinone ring has been explored for its potential to confer anticonvulsant and nootropic activity, with some derivatives showing promising results. While not directly related to cancer, this demonstrates the biological impact of the N-phenylpyrrolidinone scaffold. The morpholine group is also a common feature in anticancer drug candidates, often contributing to improved efficacy and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

To optimize the biological activity of this compound derivatives, systematic structure-activity relationship (SAR) studies are essential. These studies involve the synthesis of a library of analogues with modifications at specific positions of the molecule to understand how these changes affect their biological potency and selectivity.

Key areas for SAR exploration on this scaffold would include:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the N-phenyl ring can significantly influence the molecule's interaction with biological targets. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions can modulate the compound's activity.

Modification of the Morpholine Ring: While the morpholine ring itself is often beneficial for pharmacokinetic properties, exploring other cyclic amines in its place could lead to enhanced potency or selectivity for a particular target.

Stereochemistry of the Pyrrolidinone Ring: The pyrrolidinone ring contains a chiral center at the 4-position. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities are crucial, as stereoisomers often exhibit different pharmacological profiles.

Reviews on the SAR of morpholine-containing compounds have highlighted that this moiety can significantly impact a molecule's anticancer, anti-inflammatory, and antimicrobial activities.

Role as Intermediate Compounds in Advanced Organic Synthesis

Beyond its potential direct biological applications, this compound and related 4-aminopyrrolidinones can serve as valuable intermediates in the synthesis of more complex heterocyclic systems. The pyrrolidinone core is a versatile building block that can be functionalized in various ways to construct novel molecular architectures.

For example, the amino group at the 4-position can be a nucleophile in reactions to build larger, more complex molecules. The pyrrolidinone ring itself can be a precursor for the synthesis of other heterocyclic systems. The ability to readily synthesize and functionalize this scaffold makes it an attractive starting point for the development of new chemical entities with diverse therapeutic applications.

Future Perspectives in Pyrrolone Chemistry Research

The pyrrolone core is a significant scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities. The continued exploration of this heterocyclic system, particularly focusing on derivatives of molecules like this compound, holds considerable promise for the discovery of novel therapeutic agents. Future research is poised to advance in two key areas: the rational design of new molecular frameworks and the development of more efficient and versatile synthetic methods.

Rational Design of Novel Pyrrolone-Based Scaffolds

The rational design of new drug candidates aims to optimize the interaction between a small molecule and its biological target, thereby enhancing efficacy and reducing off-target effects. For pyrrolone-based scaffolds, future design strategies will likely integrate computational modeling with synthetic chemistry to create novel derivatives with tailored properties.

One promising approach is the use of the pyrrolone core to mimic protein secondary structures, such as β-turns. nih.gov The rigidified framework of the pyrrole ring can position amino acid-like side chains in spatial orientations that replicate the turns found in peptides and proteins. nih.gov This strategy could be applied to derivatives of this compound to develop modulators of protein-protein interactions (PPIs), which are implicated in numerous disease states.

Computational tools will be instrumental in this process. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can guide the modification of the parent scaffold. For instance, molecular docking studies can predict how modifications to the phenyl and morpholino substituents will affect binding to a specific target protein. nih.gov By analyzing the structure-activity relationships (SAR) of existing bioactive pyrrole derivatives, researchers can identify key pharmacophoric features necessary for biological activity and design new molecules that incorporate them. unipa.it

Future design strategies will also focus on creating hybrid molecules that combine the pyrrolone scaffold with other known pharmacophores. For example, linking the pyrrole moiety to a cinnamic acid derivative has been shown to yield compounds with potential anti-inflammatory properties. mdpi.com This approach could be expanded to create a diverse library of pyrrolone-based compounds with a wide range of therapeutic applications.

| Design Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Protein Secondary Structure Mimicry | Utilizing the rigid pyrrolone core to orient side chains in a manner that mimics peptide structures like β-turns. | Development of protein-protein interaction (PPI) modulators. | nih.gov |

| Structure-Activity Relationship (SAR) Guided Design | Systematic modification of the pyrrolone scaffold and analysis of the resulting changes in biological activity to identify key structural features for potency and selectivity. | Optimization of lead compounds for various therapeutic targets. | unipa.it |

| Hybrid Molecule Design | Combining the pyrrolone core with other known pharmacologically active moieties to create novel compounds with potentially synergistic or multi-target activities. | Creation of agents for complex diseases like cancer and inflammation. | mdpi.com |

| Computational Modeling and Docking | Using computer simulations to predict the binding affinity and mode of interaction of novel pyrrolone derivatives with their biological targets. | Prioritizing synthetic targets and accelerating the drug discovery process. | nih.govrug.nl |

Expanding the Scope of Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for realizing the novel molecular designs proposed by computational methods. Future research in pyrrolone chemistry will focus on developing more efficient, sustainable, and versatile synthetic routes to access a wider range of derivatives.

The exploration of novel catalytic systems is another key research direction. Metal-catalyzed cross-coupling reactions and C-H activation strategies could provide new ways to functionalize the pyrrolone core at positions that are difficult to access through traditional methods. For instance, methods developed for the synthesis of pyrroloquinoxalines, which involve various catalytic processes, could inspire new routes to functionalized pyrrolones. nih.gov

Furthermore, the application of green chemistry principles, such as the use of microwave-assisted organic synthesis (MAOS), can lead to more environmentally friendly and efficient production of pyrrolone libraries. unipa.it Flow chemistry is another emerging technology that could be applied to the synthesis of pyrrolone derivatives, offering precise control over reaction conditions and facilitating scale-up.

The development of stereoselective synthesis methods will also be critical, as the biological activity of chiral molecules is often dependent on their stereochemistry. mdpi.com Methods for the asymmetric synthesis of pyrrolidine and pyrrolone derivatives will be essential for producing enantiomerically pure compounds for biological evaluation.

| Methodology | Description | Potential Advantage | Reference |

|---|---|---|---|

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, and rapid generation of molecular diversity. | researchgate.netmdpi.com |

| Novel Catalysis | Employing new metal or organocatalysts to enable previously challenging transformations and functionalizations of the pyrrolone ring. | Access to novel chemical space and improved reaction selectivity. | nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, and often milder reaction conditions. | unipa.it |

| Stereoselective Synthesis | Developing methods to control the three-dimensional arrangement of atoms, leading to the synthesis of single enantiomers. | Production of enantiomerically pure compounds with potentially improved therapeutic profiles. | mdpi.com |

| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than a batch process. | Enhanced safety, better control over reaction parameters, and easier scalability. | - |

Q & A

Q. What are the recommended methods for synthesizing 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolone core followed by functionalization. For example:

- Step 1 : Condensation of phenylhydrazine with a diketone precursor to form the pyrrolone ring.

- Step 2 : Introduction of the morpholino group via nucleophilic substitution or coupling reactions under inert conditions (e.g., using morpholine and a catalyst like Pd(PPh₃)₄) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization.

Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (integration of proton signals to confirm absence of impurities) .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of:

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, morpholino methylenes at δ 3.5–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₄H₁₆N₂O₂ requires m/z 260.1155) .

- X-ray crystallography : Resolve bond lengths/angles (if single crystals are obtained; SHELXL software is recommended for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies between computed and observed NMR shifts may arise from solvent effects or dynamic conformational changes.

- Methodology :

Q. How to design experiments to study the compound’s reactivity in medicinal chemistry applications?

Focus on functional group transformations:

- Morpholino ring : Test stability under acidic/basic conditions (e.g., reflux in 1M HCl/NaOH).

- Pyrrolone core : Explore electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) or reduction (NaBH₄/CeCl₃) .

Monitor reactions via TLC and characterize products using FTIR (C=O stretch at ~1700 cm⁻¹) and LC-MS .

Q. What computational approaches are suitable for predicting the compound’s biological activity?

- Molecular docking : Use AutoDock Vina or MOE to model interactions with target proteins (e.g., kinases or GPCRs) .

- QSAR modeling : Train models on analogs (e.g., morpholino/pyrrolone derivatives) to predict logP, solubility, and IC₅₀ values .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How to analyze structure-activity relationships (SAR) for analogs of this compound?

- Strategy : Synthesize derivatives with modifications to:

- Phenyl group : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents.

- Morpholino ring : Replace with piperazine or thiomorpholine.

- Evaluation : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with Hammett constants or molecular descriptors .

Q. What experimental parameters should be optimized for high-yield synthesis?

- Key variables :

- DoE (Design of Experiments) : Apply Taguchi methods to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.